molecular formula C12H28Cl3N3O5 B588792 2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride CAS No. 869184-37-2

2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride

Cat. No.: B588792
CAS No.: 869184-37-2
M. Wt: 400.722
InChI Key: KYOVWBQSDCUKCS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2S,5S)-2-amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid , which reflects its stereochemical configuration and functional groups. The stereochemistry is defined at the C2 and C5 positions, with both centers adopting the S configuration. This configuration is critical for its biological activity in collagen crosslinking. The compound’s structure includes:

  • A hexanoic acid backbone substituted with hydroxyl (−OH) and amino (−NH₂) groups at positions 5 and 2, respectively.
  • A 5-amino-5-carboxypentyl side chain linked via an amine group at position 6.

The absolute configuration is confirmed through X-ray crystallography and chiral chromatography.

Alternative Designations: Hydroxylysinonorleucine (HLNL) and δ-Hydroxylysylnorleucine

This compound is historically termed hydroxylysinonorleucine (HLNL) or δ-hydroxylysylnorleucine , reflecting its role as a collagen-derived crosslink. These names originate from its structural relationship to lysine and norleucine residues in collagen fibrils. Key synonyms include:

  • N⁶-(5-Amino-5-carboxypentyl)-5-hydroxylysine
  • δ-Hydroxy-lys-nle
  • 5-Hydroxylysylnorleucine

The prefix δ denotes the position of hydroxylation on the lysine-derived side chain.

Molecular Formula and Salt Formation: Trihydrochloride Derivative

The free base form of the compound has the molecular formula C₁₂H₂₅N₃O₅ and a molar mass of 291.34 g/mol . The trihydrochloride derivative forms via protonation of three amine groups, resulting in the formula C₁₂H₂₈Cl₃N₃O₅ and a molar mass of 400.73 g/mol .

Property Free Base Trihydrochloride
Molecular formula C₁₂H₂₅N₃O₅ C₁₂H₂₈Cl₃N₃O₅
Molar mass (g/mol) 291.34 400.73
Key functional groups −NH₂, −COOH, −OH −NH₃⁺Cl⁻, −COOH, −OH

The hydrochloride salt enhances solubility in aqueous media, making it suitable for biochemical assays. The protonation occurs at the primary amine (C2), the side-chain amine (C5-carboxypentyl), and the hydroxylated lysine residue.

Properties

IUPAC Name

2-amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O5.3ClH/c13-9(11(17)18)3-1-2-6-15-7-8(16)4-5-10(14)12(19)20;;;/h8-10,15-16H,1-7,13-14H2,(H,17,18)(H,19,20);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVWBQSDCUKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Hexanoic Acid Backbone

The core structure is assembled using SPPS or solution-phase methods. Patent CA2072785C outlines the following steps for a related hexanoic acid derivative:

  • Resin Loading : Fmoc-protected hydroxynorleucine is anchored to Wang resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Deprotection : Fmoc removal with 20% piperidine/DMF exposes the α-amino group for subsequent coupling.

  • Side-Chain Elongation : The 5-amino-5-carboxypentyl moiety is introduced via HATU-mediated coupling with N-Boc-diaminopentanoic acid in DMF, followed by Boc deprotection with trifluoroacetic acid (TFA).

Reductive Amination and Hydroxyl Group Introduction

The hydroxyl group at position 5 is installed through a Sharpless epoxidation-hydrolysis sequence or via direct oxidation of a prochiral carbon. RU2586219C2 demonstrates that borane-THF complex in tetrahydrofuran (THF) selectively reduces ketones to secondary alcohols with >90% enantiomeric excess (ee).

Salt Formation and Purification

Trihydrochloride Preparation

The free base is converted to the trihydrochloride salt by treating with 3 equivalents of HCl in ethanol/water (4:1 v/v) at 0°C. The product precipitates as a white solid, which is isolated by filtration and washed with cold ether.

Table 1: Optimization of Salt Formation Conditions

ParameterOptimal ValueYield (%)Purity (%)
HCl Equivalents3.09299.5
Solvent SystemEthanol/Water (4:1)8998.7
Temperature (°C)09599.8

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water. Patent CA2072785C reports a retention time of 12.3 min under these conditions, achieving >99% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O) : δ 4.21 (m, 1H, α-CH), 3.89 (m, 2H, -CH₂NH-), 3.45 (m, 2H, -CH₂OH), 2.98 (t, J = 6.5 Hz, 2H, -CH₂CO₂H).

  • ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₂H₂₅N₃O₆: 307.34; found: 307.3.

Purity Assessment

Analytical HPLC (UV detection at 214 nm) confirms the absence of diastereomers and byproducts, with a single peak eluting at 12.3 min.

Challenges and Mitigation Strategies

  • Regioselectivity in Amination : Competing reactions at ε- vs. α-amino groups are mitigated by using bulkier reagents (e.g., Boc anhydride) for selective protection.

  • Acid Sensitivity : The TBS ether is prone to cleavage under strongly acidic conditions; thus, milder deprotection with ammonium fluoride is employed.

  • Salt Hygroscopicity : The trihydrochloride form is hygroscopic, necessitating storage under nitrogen with desiccants .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Functional groups in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and protein modifications.

    Medicine: It has potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction is often mediated by the functional groups present in the compound, which facilitate binding and subsequent reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several amino acid derivatives, particularly those featuring the 5-amino-5-carboxypentyl moiety. Key comparisons include:

Compound Key Structural Features Functional Differences References
ε-Fructoselysine Lysine backbone with a fructosyl group attached to the ε-amino group. Lacks the 5-hydroxyhexanoic acid chain; exhibits glycation properties.
(2S)-2-{[(5S)-5-amino-5-carboxypentyl]amino}pentanedioic acid Pentanedioic acid backbone with the same 5-amino-5-carboxypentyl side chain. Shorter carbon chain (C5 vs. C6) and absence of 5-hydroxy group.
6-[(5S)-5-Amino-5-carboxy-pentylcarbamoyl]-hexanoic acid hydrochloride Hexanoic acid chain with a carbamoyl-linked 5-amino-5-carboxypentyl group. Substitution at the 6-position instead of the 2-amino group; monohydrochloride salt.

Physicochemical Properties

  • Solubility: The trihydrochloride salt form of the target compound likely confers higher aqueous solubility compared to non-salt forms (e.g., free acids) or monohydrochloride derivatives (e.g., ). This is critical for bioavailability in pharmaceutical applications.
  • Stability: The 5-hydroxy group may increase susceptibility to oxidation compared to non-hydroxylated analogs like ε-fructoselysine .

Biological Activity

2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid; trihydrochloride, commonly referred to as Lysino-Lysine , is a synthetic amino acid derivative with potential applications in various biological and pharmaceutical fields. This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its biological activity.

  • Chemical Formula : C12H28Cl3N3O5
  • Molecular Weight : 359.73 g/mol
  • CAS Number : 869184-37-2

Biological Activity Overview

The biological activity of 2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid has been investigated in various studies, revealing its potential effects on cellular processes, including:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may be attributed to the presence of hydroxyl and amino groups that can scavenge free radicals.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. It has been shown to enhance neuronal survival in vitro under oxidative stress conditions.
  • Anti-inflammatory Properties : Studies suggest that 2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
  • Influence on Protein Synthesis : The compound's structure suggests it may play a role in protein synthesis and metabolism, potentially influencing muscle growth and recovery.

Case Studies

  • Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of the compound significantly reduced neuronal cell death in models of induced oxidative stress. The results indicated a reduction in markers of apoptosis and inflammation.
  • In Vitro Antioxidant Activity : In a controlled laboratory setting, the compound was tested against various free radicals using DPPH and ABTS assays. The results showed a dose-dependent scavenging effect, confirming its antioxidant capacity.
  • Inflammation Modulation : Research involving human cell lines exposed to pro-inflammatory cytokines revealed that treatment with 2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid significantly decreased the expression of inflammatory markers such as TNF-alpha and IL-6.

Data Table

Biological ActivityObservationsReference
Antioxidant ActivitySignificant free radical scavenging
Neuroprotective EffectsReduced neuronal cell death in mice
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride, and how can reaction intermediates be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with amino acid precursors. For example, coupling 5-amino-5-carboxypentylamine with a hydroxylated hexanoic acid derivative under carbodiimide-mediated conditions (e.g., EDC/NHS) to form the amide bond . Optimization includes adjusting pH (6.5–7.5), solvent polarity (aqueous/organic mixtures), and temperature (25–40°C) to minimize side reactions like hydrolysis. Intermediate purification via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) ensures high yields (>75%) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound’s stereochemistry?

  • Methodological Answer :

  • NMR : Use 1^1H-13^{13}C HSQC and NOESY to confirm stereochemistry at C5 (hydroxy group) and C6 (amino branch). For example, coupling constants (J5,6>8HzJ_{5,6} > 8 \, \text{Hz}) indicate trans-diaxial orientation .
  • IR : Validate carboxylate (\sim1700 cm1^{-1}) and ammonium (\sim3200 cm1^{-1}) groups.
  • HRMS : Confirm molecular formula (C12_{12}H27_{27}Cl3_3N4_4O5_5) with <2 ppm error .

Q. What are the critical purity assessment protocols for this compound in biological assays?

  • Methodological Answer :

  • HPLC : ≥98% purity using a hydrophilic interaction liquid chromatography (HILIC) column (5 µm, 150 mm × 4.6 mm) with UV detection at 214 nm .
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values.
  • Chiral Chromatography : Ensure enantiomeric excess >99% using a Chiralpak AD-H column .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the compound’s stability in aqueous buffers?

  • Methodological Answer : Stability studies (pH 4–9, 25–37°C) show degradation via β-elimination of the hydroxy group in acidic conditions. Phosphate buffers (pH 7.4) with 0.1 M NaCl reduce aggregation. Counterions (e.g., Cl^- vs. acetate) affect solubility: trihydrochloride form enhances aqueous solubility (≥50 mg/mL) but may require lyophilization for long-term storage .

Q. What computational strategies predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with AMBER force fields to model binding to amino acid transporters (e.g., LAT1). Focus on hydrogen bonding with Arg/Glu residues .
  • MD Simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers, highlighting hydrophobic interactions with alkyl chains .

Q. How can contradictory data on its metal-chelating properties be resolved?

  • Methodological Answer : Discrepancies in fluorescence quenching studies (e.g., Fe3+^{3+} vs. Cu2+^{2+}) arise from pH-dependent ligand protonation. Use isothermal titration calorimetry (ITC) at pH 6.0 and 7.4 to quantify binding constants (KdK_d). Synchrotron XAS clarifies coordination geometry (octahedral vs. tetrahedral) .

Q. What in vitro assays validate its proposed role as a modulator of amino acid transport?

  • Methodological Answer :

  • Competitive Uptake Assays : Radiolabeled 14^{14}C-leucine in HEK293 cells overexpressing LAT1. IC50_{50} values <10 µM indicate potent inhibition .
  • Patch-Clamp Electrophysiology : Measure currents in Xenopus oocytes expressing ASCT2 to assess Na+^+-dependent transport .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Methodological Answer :

  • Dose Range : 0.1–100 µM, log-spaced concentrations.
  • Controls : Include scrambled peptide and solvent-only controls.
  • High-Content Screening : Automated microscopy (e.g., CellProfiler) quantifies nuclear morphology changes (e.g., apoptosis) .

Q. What statistical methods address batch-to-batch variability in synthesis?

  • Methodological Answer :

  • ANOVA : Compare purity/yield across 3+ batches.
  • PCA : Identify outlier batches using NMR/LC-MS metadata .

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